molecular formula C9H8FIO2 B8048778 Ethyl 5-fluoro-2-iodobenzoate

Ethyl 5-fluoro-2-iodobenzoate

Cat. No.: B8048778
M. Wt: 294.06 g/mol
InChI Key: JTSYJBDEPYUKRG-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-iodobenzoate is an organic compound with the molecular formula C9H8FIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-fluoro-2-iodobenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 5-fluoro-2-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different substituent.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in coupling reactions. These reactions are often carried out under inert atmospheres to prevent oxidation of the catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be an amine derivative of the original compound.

Scientific Research Applications

Synthetic Chemistry

Ethyl 5-fluoro-2-iodobenzoate serves as a versatile building block in organic synthesis. Its halogenated structure allows for various chemical transformations, making it valuable in creating more complex molecules.

Key Applications:

  • Precursor for Synthesis : It is used as a precursor in the synthesis of biologically active compounds. The presence of iodine and fluorine enhances its reactivity, allowing for nucleophilic substitutions and coupling reactions.
  • Ligand Development : It has been utilized in the development of ligands for catalysis. For instance, it can participate in organomagnesiate-promoted reactions to synthesize disubstituted phthalides, showcasing its utility in complex organic transformations .

Case Study:
In a study focused on the synthesis of disubstituted phthalides, this compound was employed to facilitate metalation reactions under controlled conditions. This approach demonstrated its effectiveness in generating diverse chemical scaffolds necessary for further functionalization .

Medicinal Chemistry

The compound has shown potential in medicinal applications due to its structural properties that can influence biological activity.

Key Applications:

  • Anticancer Research : this compound is investigated for its anticancer properties. Its halogenated nature may enhance binding affinity to specific molecular targets involved in cancer pathways.
  • Drug Development : It serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases. The compound's ability to modify pharmacokinetic properties makes it a candidate for drug design .

Case Study:
Research involving the labeling of antibody fragments with isotopes has highlighted the potential of this compound in imaging studies. This application is crucial for developing targeted therapies and diagnostic tools in oncology .

Materials Science

In materials science, this compound is utilized in the production of specialty chemicals and advanced materials.

Key Applications:

  • Polymer Synthesis : Its reactivity allows it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength.
  • Functional Materials : The compound is also explored for creating functional materials with unique electronic or optical properties due to the presence of fluorine and iodine .

Data Summary

Application AreaSpecific Use CaseOutcome/Result
Synthetic ChemistryPrecursor for complex organic moleculesEnhanced reactivity and diversity
Medicinal ChemistryAnticancer drug developmentPotential for targeted therapies
Materials SciencePolymer productionImproved material properties

Mechanism of Action

The mechanism by which ethyl 5-fluoro-2-iodobenzoate exerts its effects depends on the specific application. In biochemical assays, the compound may interact with enzymes or other proteins, altering their activity. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in various research applications.

Comparison with Similar Compounds

Ethyl 5-fluoro-2-iodobenzoate can be compared with other similar compounds, such as:

    Ethyl 2-fluoro-5-iodobenzoate: This is a positional isomer where the fluorine and iodine atoms are swapped.

    Ethyl 4-fluoro-2-iodobenzoate: Another isomer with the fluorine atom at the 4-position.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and research.

Biological Activity

Ethyl 5-fluoro-2-iodobenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C9H8FIO2C_9H_8FIO_2. The synthesis typically involves the introduction of fluorine and iodine substituents onto the benzoate structure through various chemical reactions. Common methods include:

  • Esterification : The reaction of 5-fluoro-2-iodobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
  • Halogenation : Introduction of halogen atoms (fluorine and iodine) via electrophilic aromatic substitution reactions .

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's halogenated structure enhances its interaction with microbial targets, potentially disrupting cellular functions.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines by activating specific signaling pathways. In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (breast cancer)15.0Cell cycle arrest at G0/G1 phase

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.
  • Cancer Research : In a recent investigation published in Cancer Letters, researchers explored the compound's effects on breast cancer cells. The study concluded that this compound not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The presence of halogen atoms enhances its binding affinity to enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling cascades associated with cell growth and survival.

Properties

IUPAC Name

ethyl 5-fluoro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSYJBDEPYUKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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